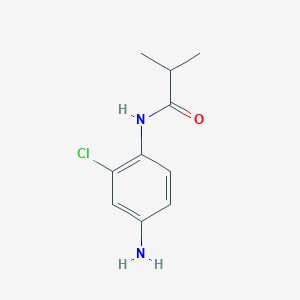

N-(4-氨基-2-氯苯基)-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

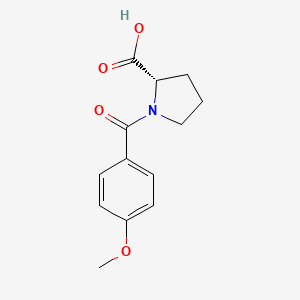

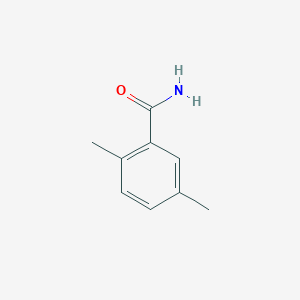

The compound "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" is a chemical entity that can be categorized within the broader class of aromatic amides, which are compounds characterized by an amide group attached to an aromatic ring. This particular compound features a chlorophenyl group, indicating the presence of a chlorine atom on the aromatic ring, and a methylpropanamide moiety, suggesting a branched aliphatic chain attached to the nitrogen of the amide group.

Synthesis Analysis

The synthesis of related chlorophenyl carboxamide compounds has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes under specific conditions . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized starting from 4-chlorobenzenamine, indicating that chlorobenzenamines can serve as starting materials for such compounds . These methods could potentially be adapted for the synthesis of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorophenyl carboxamide compounds has been extensively studied. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides were analyzed, revealing various hydrogen bonding interactions and molecular planarity influenced by intramolecular interactions . Similarly, the molecular geometries, bond lengths, and angles of another chlorophenyl compound were determined using density functional theory (DFT) calculations, which could be relevant for understanding the structure of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" .

Chemical Reactions Analysis

The reactivity of chlorophenyl carboxamides can be inferred from studies on similar compounds. For instance, the electrochemical properties of N-aryl ring substituted benzamide compounds were measured by cyclic voltammetry, which could provide insights into the redox behavior of "N-(4-amino-2-chlorophenyl)-2-methylpropanamide" . Additionally, the interaction of chlorophenyl carboxamides with other chemical entities, such as the formation of hydrogen bonds and other intermolecular interactions, has been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl carboxamides have been characterized in several studies. Melting temperatures, lattice energy, molecular symmetry, and hydrogen bonding components have been analyzed to understand the physicochemical behavior of these compounds . The vibrational and electronic spectra of related compounds have been investigated using spectroscopic techniques, providing valuable information on the functional groups and electronic structure . Furthermore, the electronic properties, such as excitation energies, oscillator strengths, and frontier orbital energies, have been computed using TDDFT-B3LYP methodology, which could be relevant for the compound .

科学研究应用

抗抽搐特性

N-(4-氨基-2-氯苯基)-2-甲基丙酰胺已被探讨其潜在的抗抽搐特性。研究表明,包括与N-(4-氨基-2-氯苯基)-2-甲基丙酰胺相关的某些化合物表现出抗抽搐活性,暗示了它们在治疗癫痫方面的潜在用途 (Kubicki, Bassyouni, & Codding, 2000),(Scott et al., 1993),(Gunia-Krzyżak et al., 2017),(Eddington et al., 2000)。

抗微生物活性

已经研究了N-(4-氨基-2-氯苯基)-2-甲基丙酰胺的抗微生物潜力。某些衍生物已经证明对各种细菌和真菌菌株具有有效性,表明其在抗微生物疗法中的潜力 (J.V.Guna & D.M.Purohit, 2012),(Akbari et al., 2008),(Desai, Shihora, & Moradia, 2007)。

抗炎和抗氧化作用

该化合物还被评估其抗炎和抗氧化特性。研究表明,某些相关化合物在减少炎症和提供抗氧化益处方面的有效性,这可能具有治疗应用 (K. P. Kumar, K. Anupama, & K. A. Khan, 2008)。

抗疟疾和抗锥虫活性

研究已经探讨了N-(4-氨基-2-氯苯基)-2-甲基丙酰胺在抗疟疾和抗锥虫疗法中的应用。一些衍生物已经显示出对疟原虫和克氏锥虫等寄生虫的良好效果,突显了其在治疗这些疾病中的潜力 (S. Parveen et al., 2005),(S. Kesten, J. Johnson, & L. M. Werbel, 1987)。

中枢神经系统抑制活性

该化合物已被研究其中枢神经系统(CNS)抑制活性。研究表明,N-(4-氨基-2-氯苯基)-2-甲基丙酰胺及其类似物可能作为CNS抑制剂,这可能对治疗各种神经系统疾病产生影响 (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011)。

安全和危害

属性

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVISBVJDBTJEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359361 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

CAS RN |

741271-91-0 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)